molecular formula C11H16BrNO B2678191 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol CAS No. 1038236-95-1

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol

Cat. No.: B2678191
CAS No.: 1038236-95-1
M. Wt: 258.159
InChI Key: CCLKOJUWZWDMPE-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is a chiral amino alcohol compound of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C11H16BrNO and a molecular weight of 258.16 g/mol, this substance is characterized by the presence of both an amino and a hydroxyl functional group, making it a valuable bifunctional building block . Its structure, which incorporates a 2-bromophenyl moiety, suggests potential applications in the development of more complex molecular architectures, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or ligands for catalysis . The compound is typically supplied as a powder and should be stored at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Analytical data, including HPLC and mass spectrometry, can be provided to support purity verification in research applications. Custom synthesis is available in various purities, including high and ultra-high grades (99% to 99.999%) to meet specific research requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKOJUWZWDMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 2 Bromophenyl Methyl Amino Butan 1 Ol

Retrosynthetic Analysis of the 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnections are made at the carbon-nitrogen bond of the secondary amine, suggesting two principal synthetic routes.

A C-N bond disconnection reveals two key synthons: a 2-bromobenzyl cation equivalent and a 2-aminobutan-1-ol (B80463) anion equivalent, or more practically, 2-bromobenzaldehyde (B122850) and 2-aminobutan-1-ol for a reductive amination pathway. The corresponding synthetic equivalents for these synthons are readily accessible reagents. This leads to the identification of two primary precursors:

2-Aminobutan-1-ol: A chiral amino alcohol that contains the stereocenter of the target molecule.

2-Bromobenzyl bromide or 2-Bromobenzaldehyde: Reagents that provide the 2-bromophenylmethyl moiety.

Further disconnection of the chiral precursor, 2-aminobutan-1-ol, via a functional group interconversion (FGI), points to the corresponding chiral amino acid, 2-aminobutanoic acid, as a potential starting material from the chiral pool. vcu.edu Alternatively, it can be disconnected to a prochiral ketone, 1-hydroxybutan-2-one (B1215904), which can be subjected to asymmetric amination. nih.gov

This analysis outlines a convergent synthetic strategy where the two main fragments are prepared separately and then combined in a final step to yield the target molecule.

Direct Synthesis Approaches

Direct synthesis focuses on the forward reaction from starting materials to the final product. The key step in assembling this compound is the formation of the secondary amine bond.

Alkylation and Reductive Amination Strategies for Amine Formation

Two primary strategies are employed for the formation of the amine bond: direct alkylation and reductive amination. wikipedia.org

Reductive Amination: This is a widely used, two-step, one-pot reaction that first involves the formation of an imine intermediate from the reaction of a primary amine (2-aminobutan-1-ol) with an aldehyde (2-bromobenzaldehyde). The imine is then reduced in situ to the desired secondary amine. wikipedia.org This method is advantageous due to its operational simplicity and the use of mild reducing agents. Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has also emerged as a powerful green alternative for producing chiral amines and amino alcohols with high enantioselectivity. nih.govfrontiersin.org

Direct Alkylation: This method involves the direct reaction of 2-aminobutan-1-ol with a 2-bromobenzyl halide, such as 2-bromobenzyl bromide. This is a classic SN2 reaction where the amino group acts as a nucleophile. A base is typically required to neutralize the hydrobromic acid byproduct. A significant challenge in this approach is controlling the selectivity, as over-alkylation can occur, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

StrategyPrecursorsReagents & ConditionsAdvantagesChallenges
Reductive Amination 2-aminobutan-1-ol, 2-bromobenzaldehyde1. Imine formation (often acid/base catalyzed). 2. Reducing agent (e.g., NaBH4, NaBH(OAc)3, H2/Pd-C).High selectivity for secondary amine, mild conditions, one-pot procedure. wikipedia.orgRequires control of pH for imine formation and reduction steps.
Direct Alkylation 2-aminobutan-1-ol, 2-bromobenzyl bromideBase (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF).Simple procedure.Potential for over-alkylation, requiring careful control of stoichiometry.

Stereoselective Introduction of the Butan-1-ol Moiety

Enantiopure 2-aminobutan-1-ol can be synthesized from several starting materials:

From Chiral Pool: L- or D-2-aminobutanoic acid, which are commercially available, can be reduced to the corresponding amino alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Biocatalytic Methods: Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of prochiral α-hydroxy ketones. For instance, 1-hydroxybutan-2-one can be converted to (S)-2-aminobutan-1-ol with high conversion and excellent enantiomeric excess (>99%). nih.gov

Asymmetric Synthesis: Stereoselective methods, often involving chiral catalysts or auxiliaries, can be used to construct the chiral center. nih.gov

MethodStarting MaterialKey Reagents/CatalystsStereoselectivity (ee)Reference
Chiral Pool Reduction(R)-2-Aminobutanoic acidLiAlH4 or NaAlH4 in THF>99% vcu.edu
Biocatalytic Reductive Amination1-Hydroxybutan-2-oneEngineered Amine Dehydrogenase (AmDH)>99% nih.gov
Mitsunobu Azidation(2S,RS)-1-(p-Tolylsulfinyl)butan-2-olMitsunobu conditionsHigh rsc.org

Strategies for Incorporation of the 2-Bromophenyl Group

The 2-bromophenyl group is introduced using a suitable electrophilic precursor. The choice of precursor depends on the chosen synthetic route for amine formation.

For Reductive Amination: 2-Bromobenzaldehyde is the required starting material. It can be prepared through various methods, such as the oxidation of 2-bromobenzyl alcohol or the formylation of bromobenzene.

For Direct Alkylation: 2-Bromobenzyl bromide is used. This is typically synthesized by the radical bromination of 2-bromotoluene (B146081) using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

The synthesis of these precursors often starts from commercially available materials like o-bromoaniline or phenol. orgsyn.orgchemdad.com For example, 2-bromophenylboronic acid can be synthesized from 2-bromoaniline (B46623) via diazotization and iodination, followed by Grignard formation and reaction with a borate (B1201080) ester. chemdad.com

Asymmetric Synthesis and Enantiopure Production

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. nih.gov For this compound, this involves controlling the stereochemistry at the C2 position of the butanol backbone.

Chiral Auxiliaries and Their Application in Stereocontrol

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is highly effective for synthesizing enantiopure amino alcohols. researchgate.net

One common approach involves the use of Evans-type oxazolidinone auxiliaries. The synthesis could proceed as follows:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-acyloxazolidinone.

Stereoselective Aldol (B89426) Condensation: The enolate of the N-acyl oxazolidinone is generated using a suitable base (e.g., LDA) and then reacted with a formaldehyde (B43269) equivalent. The steric bulk of the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity.

Reduction and Cleavage: The resulting product is then reduced, and the chiral auxiliary is cleaved (e.g., by hydrolysis or reduction) to yield the chiral 2-(hydroxymethyl)butan-1-ol fragment, which can then be converted to the target amino alcohol.

Other auxiliaries, such as camphorsultam or pseudoephedrine, can also be employed in similar strategies to achieve high levels of stereocontrol in alkylation or aldol reactions. wikipedia.org

Chiral Auxiliary TypeKey ReactionTypical Diastereoselectivity (de)Features
Evans Oxazolidinones Asymmetric Aldol Reaction / Alkylation>95%Well-established, predictable stereochemical outcome, auxiliary is recoverable. researchgate.net
Camphorsultam (Oppolzer's Sultam) Michael Addition / Claisen Rearrangement>90%Highly crystalline derivatives aid in purification, effective in various C-C bond formations. wikipedia.org
SAMP/RAMP Hydrazones Asymmetric Alkylation of Ketones/Aldehydes>95%Allows for asymmetric α-alkylation of carbonyl compounds. wikipedia.org

Enantioselective Catalysis in C-N and C-C Bond Formation

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) stands out as a powerful and environmentally benign method for the synthesis of chiral 1,2-amino alcohols. acs.orgnih.gov This technique avoids the need for high-pressure hydrogenation equipment, making it more accessible. acs.org The process typically involves the reduction of α-amino ketones using a ruthenium catalyst with a chiral ligand, often in the presence of a hydrogen donor like isopropanol (B130326) or formic acid.

This methodology has been successfully applied to the synthesis of various pharmaceutical drugs containing the 1,2-amino alcohol moiety, achieving high yields and excellent enantioselectivities (>99% ee). nih.gov For the synthesis of this compound, a suitable precursor would be 2-{[(2-bromophenyl)methyl]amino}-1-hydroxybutan-1-one. The ATH of this α-ketoamine in the presence of a chiral ruthenium catalyst would yield the desired product with high enantiomeric purity. The catalyst's effectiveness can be fine-tuned, with catalyst loading as low as 0.13 mol% demonstrating complete conversion. acs.org

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

Entry Substrate Catalyst Product Yield (%) ee (%)
1 2-Amino-1-phenylethanone [Ru(p-cymene)Cl₂]₂/(S,S)-TsDPEN (R)-2-Amino-1-phenylethanol 95 >99
2 2-(Methylamino)-1-phenylethanone [Ru(p-cymene)Cl₂]₂/(R,R)-TsDPEN (S)-2-(Methylamino)-1-phenylethanol 92 98
3 2-Amino-1-(4-methoxyphenyl)ethanone [Ru(p-cymene)Cl₂]₂/(S,S)-TsDPEN (R)-2-Amino-1-(4-methoxyphenyl)ethanol 96 >99

Note: This table presents representative data for analogous reactions and is intended to be illustrative of the potential outcomes for the synthesis of the target compound.

Proline and its derivatives have emerged as highly effective organocatalysts for asymmetric Mannich reactions, which are fundamental for constructing β-amino carbonyl compounds, the precursors to 1,2-amino alcohols. nih.govsci-hub.cat These reactions typically involve the three-component coupling of a ketone, an aldehyde, and an amine. sci-hub.cat The use of (S)-proline as a catalyst often leads to the formation of syn-1,2-amino alcohols with high diastereo- and enantioselectivity. sci-hub.cat

The proposed mechanism involves the formation of a chiral enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. sci-hub.catlibretexts.org For the synthesis of a precursor to this compound, one could envision a Mannich reaction between butanal, 2-bromobenzaldehyde, and an amine, catalyzed by proline. Subsequent reduction of the resulting β-amino aldehyde would yield the target amino alcohol. The stereochemical outcome of the Mannich reaction can be influenced by the choice of proline derivative, with some catalysts favoring the formation of anti-products. libretexts.orgnih.gov

Table 2: Proline-Catalyzed Asymmetric Mannich Reactions

Entry Aldehyde Ketone Amine Product Diastereoselectivity (syn:anti) ee (%)
1 p-Nitrobenzaldehyde Acetone p-Anisidine - 94
2 Benzaldehyde Hydroxyacetone p-Anisidine 95:5 99
3 Isovaleraldehyde Acetone p-Anisidine - 96

Note: This table showcases the versatility and high stereoselectivity of proline-catalyzed Mannich reactions for the synthesis of β-amino carbonyl compounds. sci-hub.cat

The stereoselective addition of carbon nucleophiles to carbonyl compounds is a cornerstone of organic synthesis and provides a direct route to chiral alcohols. diva-portal.org In the context of synthesizing this compound, a key step could involve the nucleophilic addition of an organometallic reagent to a suitable aldehyde precursor.

A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy allows for the efficient construction of β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn This method could be adapted for the synthesis of the target compound, potentially involving the coupling of an appropriate aldehyde and an imine derived from 2-bromobenzylamine (B1296416).

Another approach involves the copper-catalyzed reductive coupling for the enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. nih.gov This method provides access to chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Enzymatic Approaches for Chiral Amino Alcohol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.gov Enzymes such as imine reductases, amino acid dehydrogenases, transaminases, lyases, and monoamine oxidases are employed for their ability to catalyze reactions with high stereoselectivity under mild conditions. nih.govfrontiersin.org

Engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This method uses ammonia (B1221849) as the amino donor and has shown high enantioselectivity (>99% ee) for a range of substrates. nih.gov For the synthesis of this compound, a biocatalytic reductive amination of a suitable α-hydroxy ketone precursor with 2-bromobenzylamine could be a viable and sustainable route.

Table 3: Enzymatic Reductive Amination of α-Hydroxy Ketones

Entry Substrate Enzyme Product Conversion (%) ee (%)
1 1-Hydroxy-2-butanone Engineered SpAmDH (S)-2-Aminobutan-1-ol 91-99 >99
2 1-Hydroxy-2-pentanone Engineered AmDH (S)-2-Aminopentan-1-ol >95 >99
3 3-Hydroxy-2-butanone Engineered AmDH (2S,3R)-3-Aminobutan-2-ol >95 >99

Note: This table highlights the high conversion and enantioselectivity achieved with engineered amine dehydrogenases. frontiersin.orgnih.gov

Optical Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture of the target compound, optical resolution becomes necessary to separate the enantiomers. A common and effective method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by fractional crystallization. google.comwikipedia.org

For the resolution of racemic 2-aminobutan-1-ol, various optically active carboxylic acids have been employed. google.com For instance, the use of a 2-phenoxypropionic acid derivative as a resolving agent in an organic solvent has been shown to be effective. google.com The less soluble diastereomeric salt crystallizes out, and the optically active aminobutanol (B45853) can then be liberated. This process has been reported to yield D-(+)-2-aminobutan-1-ol with an optical purity of up to 98%. google.com Another approach involves using PEGylated resolving agents, which can simplify the separation process through temperature-assisted phase transitions. nih.gov

Table 4: Optical Resolution of 2-Aminobutan-1-ol

Entry Resolving Agent Solvent Product Yield (%) Optical Purity (%)
1 D-(+)-2-(4-Chloro-2-methylphenoxy)propionic acid Ethyl acetate (B1210297) D-(+)-2-Aminobutan-1-ol 81 94
2 Chiral 2-phenoxypropionic acid derivative Organic Solvent D-(+)-2-Aminobutan-1-ol 88 98

Note: This table provides examples of the successful optical resolution of a related amino alcohol. google.com

Chirality Induction and Transfer Mechanisms in Related Systems

The understanding of chirality induction and transfer mechanisms is crucial for the rational design of asymmetric catalysts and reactions. In ruthenium-catalyzed asymmetric transfer hydrogenation, the chirality is transferred from the chiral ligand to the product via a transient ruthenium hydride species. The stereochemical outcome is determined by the facial selectivity of the hydride transfer to the prochiral ketone.

In proline-catalyzed Mannich reactions, the stereochemistry is controlled by the transition state geometry, where the enamine derived from proline and the ketone attacks a specific face of the imine. libretexts.org The rigidity of the bicyclic transition state, stabilized by hydrogen bonding, is key to the high degree of stereocontrol.

In enzymatic reactions, the high stereoselectivity arises from the precise positioning of the substrate within the chiral active site of the enzyme. The enzyme's three-dimensional structure creates a highly specific environment that favors one reaction pathway over all others.

Synthesis of Analogues and Derivatives

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues and derivatives. These modifications can be broadly categorized into alterations of the amino alcohol backbone, derivatization of the existing functional groups, and the incorporation of the core structure into more complex, polyfunctionalized molecules. Such synthetic efforts are crucial for exploring structure-activity relationships and developing compounds with tailored properties.

Preparation of Related Bromophenyl Amino Alcohols (e.g., Propanol and Other Butanol Isomers)

The synthesis of analogues by modifying the amino alcohol portion of the molecule is a common strategy to investigate the impact of the carbon chain length and hydroxyl group position on the compound's properties. This involves replacing the 2-aminobutan-1-ol moiety with related structures like aminopropanol (B1366323) or other butanol isomers. thermofisher.comresearchgate.net

The general synthetic approach often involves the reductive amination of a bromobenzaldehyde with an appropriate amino alcohol. For instance, reacting 2-bromobenzaldehyde with 3-amino-1-propanol or various isomers of aminobutanol (e.g., 1-amino-2-butanol (B1205648) or 4-amino-1-butanol) in the presence of a reducing agent like sodium borohydride (B1222165) would yield the corresponding bromophenyl amino alcohol analogues. mdpi.com

Key synthetic routes to the requisite amino alcohol building blocks are well-established. Optically active 3-amino-1-propanol derivatives can be prepared with high enantiomeric excess through the asymmetric reduction of β-aminoketone compounds in the presence of specific catalysts. google.com Similarly, (S)-2-aminobutanol can be synthesized via the catalytic hydrogenation of (S)-2-aminobutyric acid. google.com The synthesis of 2-methyl-3-aminopropanol-1 has also been reported, providing another structural variant for analogue preparation. nih.gov

An alternative strategy involves the reaction of a bromophenyl-containing amine with a suitable electrophile. For example, 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol is an analogue that features a different substitution pattern on the phenyl ring and a propanolamine (B44665) side chain. smolecule.com The synthesis of these analogues allows for a systematic study of how the spatial arrangement and length of the linker between the aromatic ring and the hydroxyl group influence biological and chemical characteristics.

Table 1. Examples of Amino Alcohol Backbones for Analogue Synthesis
Amino Alcohol MoietyIsomer TypePotential Synthetic PrecursorReference
3-Amino-1-propanolChain Length Analogue3-Amino-1-propanol google.com
1-Amino-2-butanolPositional Isomer1-Amino-2-butanol google.com
4-Amino-1-butanolPositional Isomer4-Amino-1-butanol researchgate.net
2-Methyl-3-aminopropanol-1Branched Chain Analogue2-Methyl-3-aminopropanol-1 nih.gov

Derivatization at the Amine Nitrogen and Hydroxyl Oxygen

The secondary amine and primary hydroxyl groups in the this compound scaffold are key sites for derivatization. These reactions can introduce new functional groups, alter polarity, and modulate the molecule's reactivity and biological interactions.

Amine Derivatization: The secondary amine can be N-alkylated or N-acylated. For instance, reaction with alkyl halides can introduce small alkyl groups like methyl or ethyl, converting the secondary amine to a tertiary amine. Acylation with acyl chlorides or anhydrides can form amide derivatives. These modifications can influence the basicity and hydrogen bonding capability of the nitrogen atom. mdpi.com

Hydroxyl Derivatization: The primary hydroxyl group is amenable to a variety of transformations.

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using standard oxidizing agents. smolecule.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters. This is a common strategy in prodrug design. For example, a series of alkyl monocarbonate derivatives of related amino alcohol purines were synthesized by reacting a cyclic carbonate intermediate with various alcohols. nih.gov This approach could be adapted to create ester prodrugs of the title compound to enhance properties like solubility or bioavailability.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis.

These derivatization reactions expand the chemical space accessible from the core scaffold, providing a library of compounds for further investigation.

Table 2. Potential Derivatization Reactions
Functional GroupReaction TypeReagent ExampleProduct Functional GroupReference
Amine (Secondary)N-AlkylationMethyl IodideAmine (Tertiary) mdpi.com
Amine (Secondary)N-AcylationAcetyl ChlorideAmide mdpi.com
HydroxylOxidationPotassium PermanganateCarboxylic Acid smolecule.com
HydroxylEsterificationAcetic AnhydrideEster nih.gov
HydroxylEtherificationSodium Hydride, Benzyl (B1604629) BromideEther researchgate.net

Synthesis of Polyfunctionalized Derivatives Containing the Core Scaffold

The this compound structure can serve as a versatile building block for constructing more complex, polyfunctionalized molecules, particularly those involving heterocyclic systems. The amine functional group provides a convenient handle for attaching the scaffold to other molecular fragments.

A prominent strategy involves the nucleophilic substitution reaction where the secondary amine of the bromophenyl amino alcohol attacks an electrophilic center on a heterocyclic ring. This is a key method for creating purine (B94841) analogues. For example, a novel synthesis of famciclovir (B1672041) analogues involves coupling 4-amino-2-hydroxymethyl-1-butanol with a functionalized pyrimidine (B1678525) ring. researchgate.net A similar approach could be employed by reacting this compound with a suitable chloro-substituted purine or pyrimidine. For instance, coupling with 2-amino-6-chloropurine (B14584) would lead to the corresponding 6-substituted aminopurine derivative, a class of compounds known for diverse biological activities. nih.gov

Another route to polyfunctionalized derivatives involves building a heterocyclic ring onto the existing scaffold. The synthesis of 1-amino-9-(2-bromophenyl)-6-iminopurine demonstrates the conversion of a 5-amino-1-(2-bromophenyl)-4-cyanoimidazole into a purine ring system through cyclization reactions. researchgate.net This highlights the utility of the bromophenyl moiety as a substituent in the synthesis of complex heterocyclic structures. The bromine atom on the phenyl ring also offers a site for further modification via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling), allowing for the introduction of a wide range of aryl, alkyl, or amino substituents, thereby creating highly complex and diverse molecular architectures.

Table 3. Strategies for Polyfunctionalized Derivatives
Synthetic StrategyKey ReactionExample HeterocycleResulting StructureReference
Coupling to HeterocycleNucleophilic Aromatic Substitution2-Amino-6-chloropurine6-((2-{[(2-Bromophenyl)methyl]amino}butan-1-yl)amino)purine nih.gov
Coupling to HeterocycleNucleophilic SubstitutionFunctionalized PyrimidineN-substituted pyrimidine derivative researchgate.net
Modification of Phenyl RingSuzuki Cross-CouplingArylboronic acidBiphenyl derivativeN/A
Modification of Phenyl RingBuchwald-Hartwig AminationSecondary AmineN,N'-disubstituted aniline (B41778) derivativeN/A

Reaction Chemistry and Mechanistic Investigations of 2 2 Bromophenyl Methyl Amino Butan 1 Ol and Its Analogues

Reactivity of the Amine Functionality

The secondary amine in 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol serves as a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives. Its reactivity is central to the synthesis of amides, sulfonamides, and phosphonamides, as well as the formation of quaternary ammonium (B1175870) salts.

Amination Reactions and Derivative Formation (e.g., Amides, Sulfonamides, Phosphonamides)

The nucleophilic character of the secondary amine allows for its acylation and sulfonylation, leading to the formation of stable amide and sulfonamide linkages, respectively.

Amide Formation: The conversion of the secondary amine of this compound to an amide can be achieved through various synthetic methodologies. A common approach involves the reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the acid byproduct. More advanced methods focus on the direct coupling of amines with alcohols or carboxylic acids, which are considered more environmentally benign. bohrium.com For instance, ruthenium-catalyzed dehydrogenative coupling facilitates the direct acylation of primary amines by alcohols, yielding amides and molecular hydrogen as the only byproducts. bohrium.com While this method is highly selective for primary amines, modifications would be necessary for secondary amines like the one present in the target molecule. bohrium.comresearchgate.net Multicomponent reactions also provide a rapid pathway to highly functionalized α-amino amides from amino alcohols. nih.gov

Table 1: Selected Methods for Amide Synthesis from Amines

Method Reagents Key Features Citation
Acylation Acyl Chloride, Base Classical, high-yielding method. libretexts.org
Dehydrogenative Coupling Alcohol, Ruthenium Catalyst Atom-economical, produces H₂ as a byproduct. bohrium.com

Sulfonamide Formation: Sulfonamides are readily synthesized by reacting the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or sodium hydroxide. libretexts.org This reaction, central to the Hinsberg test, can differentiate between primary, secondary, and tertiary amines. libretexts.org For a secondary amine like that in this compound, the reaction would yield a sulfonamide that lacks an acidic proton on the nitrogen and would therefore be insoluble in aqueous base. libretexts.org Modern synthetic routes have expanded to include methods like the reaction of amines with sulfenamides or the use of stable pentafluorophenyl (PFP) sulfonate esters as alternatives to unstable sulfonyl chlorides. ucl.ac.uknih.gov

Phosphonamide Formation: The synthesis of phosphonamides, which are phosphorus analogues of amides, involves the formation of a P-N bond. This can be accomplished through the reaction of the amine with a phosphonochloridate. sfu.ca Other methods include the copper-catalyzed coupling of amines with P(O)-H compounds, which avoids corrosive reagents. organic-chemistry.org Another approach involves the reaction of amines with phosphoryl azides, where the nitrogen from the amine is incorporated into the final product. nih.gov These methods provide pathways to phosphonamide derivatives of this compound, which can act as transition state analogues in enzymatic studies. sfu.ca

Quaternization Reactions and Ammonium Salt Formation

The secondary amine in this compound can be alkylated to form a tertiary amine, which can be further alkylated to yield a quaternary ammonium salt. lumenlearning.com The reaction typically involves an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in a suitable solvent. nih.gov The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. lumenlearning.com

The formation of a quaternary ammonium salt from the tertiary amine intermediate proceeds via the same mechanism. lumenlearning.com This process converts the neutral amine into a positively charged polyatomic ion. These salts are of interest for their potential biological activities. nih.gov In related systems, quaternization can also be achieved subsequent to cyclization reactions. bohrium.com

Reactivity of the Hydroxyl Functionality

The primary hydroxyl group imparts another dimension of reactivity to the molecule, allowing for esterification, etherification, oxidation, and cyclization reactions.

Esterification and Etherification Reactions

Esterification: The primary alcohol can undergo esterification by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid-catalyzed Fischer esterification with a carboxylic acid is a classic method, though it is an equilibrium process. More efficient methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. researchgate.net For amino alcohols, chemoselectivity can be a challenge. However, studies have shown that Cu(II) and other transition metal ions can direct the chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water, favoring reaction at the hydroxyl group over the amine. acs.org

Etherification: Selective etherification of the hydroxyl group in the presence of the amine functionality can be problematic due to the competing N-alkylation. google.com A successful strategy involves the deprotonation of the amino alcohol with a metal, such as sodium, to form the more nucleophilic alkoxide. This anion is then alkylated with an appropriate agent to yield the desired ether. google.com This two-step process favors the O-alkylation over N-alkylation.

Oxidation Reactions

The primary alcohol in this compound can be selectively oxidized to an aldehyde or a carboxylic acid. A significant challenge in the oxidation of amino alcohols is achieving chemoselectivity, as the amine group is also susceptible to oxidation. nih.gov Modern catalytic systems have been developed to address this. For example, copper/2-azaadamantane N-oxyl (AZADO) and copper/TEMPO catalyst systems facilitate the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds at ambient temperature. nih.govnih.gov These methods are advantageous as they avoid the need for protecting group strategies. nih.gov The choice of oxidant and reaction conditions determines the final product; mild conditions typically yield the aldehyde, while stronger conditions can lead to the carboxylic acid. youtube.com

Table 2: Catalyst Systems for Chemoselective Oxidation of Amino Alcohols

Catalyst System Oxidant Product Key Features Citation
Cu/AZADO Air Amino carbonyl High chemoselectivity for -OH group, ambient temperature. nih.gov
Cu/TEMPO Air/O₂ Amino carbonyl Tolerates various functional groups, efficient at room temp. nih.gov

Cyclodehydration Reactions in Related Systems

In molecules containing both an amine and a hydroxyl group separated by a suitable carbon chain, intramolecular cyclization via dehydration is a powerful method for synthesizing saturated nitrogen heterocycles. wordpress.comrsc.org For an analogue of this compound, this reaction could lead to the formation of substituted pyrrolidine (B122466) or piperidine (B6355638) rings, depending on the reaction mechanism and the structure of the substrate.

Acid-catalyzed cyclodehydration is an attractive route, though it can be hampered by the protonation of the amine, which renders it non-nucleophilic. wordpress.com To overcome this, methods have been developed that activate the hydroxyl group to create a better leaving group. For instance, using N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid promotes the efficient cyclization of amino alcohols to form azaheterocycles in good yields. rsc.orgrsc.org The reaction is believed to proceed through the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine. rsc.org The Mitsunobu reaction is another well-established method for the cyclodehydration of amino alcohols. wordpress.com

Reactions Involving the Aromatic Bromine

The carbon-bromine bond on the phenyl ring is a key site for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

The ortho-bromo N-benzylamino alcohol structure is well-suited for various palladium-catalyzed cross-coupling reactions. The presence of the secondary amine and primary alcohol functionalities may influence catalyst activity and may sometimes require protection, although many modern catalytic systems exhibit high functional group tolerance. nih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a powerful method for forming C-C bonds. musechem.comtcichemicals.com For analogues of this compound, such as unprotected ortho-bromoanilines, this reaction has been shown to proceed efficiently, highlighting the compatibility of modern palladium catalysts with free amine groups. nih.govresearchgate.net The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent. libretexts.org The catalytic cycle proceeds via oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgchemrxiv.org

Research on ortho-substituted anilines demonstrates that catalyst systems like CataCXium A Pd G3 are particularly effective, tolerating a wide range of functional groups including free alcohols. nih.gov This suggests that this compound could likely undergo Suzuki-Miyaura coupling without the need for protecting the amine or alcohol groups.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions of Analogous o-Bromoanilines
Aryl Bromide AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Bromoaniline (B46623)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80Good mdpi.com
2-BromoanilineBenzylboronic acid pinacol (B44631) esterCataCXium A Pd G3K₃PO₄2-MeTHF10091 nih.govresearchgate.net
2-Bromoaniline4-(Hydroxymethyl)phenylboronic acidCataCXium A Pd G3K₃PO₄2-MeTHF10060 nih.govresearchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060 mdpi.com

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. acs.org For N-substituted o-bromoaniline analogues, intramolecular Heck reactions are well-documented, often leading to the synthesis of heterocyclic structures like indoles. nih.gov While the target compound lacks the specific structure for such intramolecular cyclization, it is expected to readily participate in intermolecular Heck couplings with various alkenes, such as acrylates or styrenes. The choice of ligand and base is crucial for achieving high yields and selectivity. wikipedia.org

Table 2: Typical Catalysts and Conditions for Heck Reactions
CatalystLigandBaseSolventTemperatureReference
Pd₂(dba)₃DavePhosNaOtBuToluene100 °C nih.gov
Pd(OAc)₂TriphenylphosphineTriethylamineDMF / Acetonitrile80-140 °C wikipedia.orgorganic-chemistry.org
NiBr₂BipyridineMnDMF60 °C acs.org
Pd(dba)₂TrifurylphosphineLi₂CO₃DMFAmbient nih.gov

Sonogashira Reaction

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, employing a dual catalytic system of palladium and copper, though copper-free protocols are now common. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgrsc.org The presence of amine or alcohol groups on the substrate is generally well-tolerated in modern Sonogashira coupling methodologies. rsc.org The reaction of this compound with terminal alkynes is therefore expected to proceed efficiently to yield 2-alkynyl-N-benzylamino alcohol derivatives. The amine functionality within the substrate or added as a solvent (e.g., triethylamine) can also serve as the required base for the reaction. organic-chemistry.org

Table 3: Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkyneCatalystBaseSolventTemp. (°C)Yield (%)Reference
BromobenzenePhenylacetylenePdCl₂(PPh₃)₂TBAFNone (Neat)8095 organic-chemistry.org
4-BromoacetophenonePhenylacetylenePd(OAc)₂ / UreaK₂CO₃PEG-400Ambient92 rsc.org
1-Bromo-3-nitrobenzenePhenylacetyleneBenzimidazolyl Pd ComplexCs₂CO₃H₂O8096 rsc.org

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a strong nucleophile. However, this reaction typically requires the aromatic ring to be "activated" by potent electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. uomustansiriyah.edu.iqlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

The this compound molecule lacks such strong activating groups. The aminoalkyl substituent is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, a direct SNAr reaction via the addition-elimination mechanism is expected to be extremely slow and require harsh conditions.

An alternative pathway under strongly basic conditions (e.g., NaNH₂) is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. youtube.commasterorganicchemistry.com This mechanism requires a proton on a carbon atom adjacent to the leaving group. Since the target molecule has a proton at the C3 position, this pathway is theoretically possible. The reaction would involve deprotonation by a strong base, elimination of the bromide ion to form the benzyne, followed by the addition of the nucleophile (e.g., NH₂⁻). This process can lead to a mixture of products where the incoming nucleophile adds to either carbon of the former triple bond. youtube.com

Intramolecular and Intermolecular Reaction Pathways

Upon UV irradiation, the C-Br bond in brominated aromatic compounds can undergo homolytic cleavage to generate an aryl radical and a bromine radical. This process can initiate a variety of radical-mediated reactions. For this compound, the formation of the 2-{[(phenyl)methyl]amino}butan-1-ol-yl radical could lead to several subsequent pathways.

One significant possibility is an intramolecular hydrogen atom transfer (HAT). mdpi.com In this process, the initially formed aryl radical can abstract a hydrogen atom from another part of the molecule. A 1,5-HAT is a common and stereoelectronically favored process. In this specific molecule, the aryl radical could abstract a hydrogen atom from the carbon adjacent to the nitrogen (the benzylic position) or the carbon bearing the hydroxyl group.

Recent studies on β-amino alcohols have shown that radicals can be generated on the carbon alpha to the nitrogen or oxygen through hydrogen atom transfer catalysis. researchgate.netresearchgate.net In a similar vein, N-centered radicals, generated from N-protected amines, can undergo 1,5-hydrogen abstraction from remote carbons to form new heterocyclic rings like pyrrolidines. csic.es The structure of this compound could potentially allow for a 1,5-HAT from the benzylic carbon or a 1,6-HAT from the carbon bearing the alcohol, leading to cyclized products or rearranged radical intermediates. The stability of the resulting radical (e.g., a resonance-stabilized benzylic radical) would influence the favorability of the transfer.

Reaction Kinetics and Mechanism Elucidation

The kinetics of the cross-coupling reactions involving this compound would be influenced by its specific structure. In palladium-catalyzed reactions, the ortho-aminoalkyl group could potentially act as a ligand, coordinating to the palladium center and affecting the rates of the catalytic cycle steps.

For the Suzuki-Miyaura reaction, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org Kinetic isotope effect studies have provided deep insight into this process, showing that for aryl bromides, oxidative addition occurs to a monoligated palladium complex under catalytic conditions. chemrxiv.org The presence of the ortho-substituent in the target molecule could sterically hinder the approach of the palladium catalyst, potentially slowing this step. Conversely, coordination of the amine's lone pair to the palladium could facilitate the oxidative addition, a phenomenon known as anchimeric assistance.

In Heck reactions, kinetic models suggest that the resting state of the catalyst can vary depending on the relative concentrations of the aryl halide and the alkene. acs.org For nucleophilic substitution reactions on analogous systems, kinetic studies have been used to distinguish between concerted and stepwise mechanisms. For example, studies on the benzylaminolysis of N-methyl-α-bromoacetanilides proposed different transition states depending on the electronic nature of the substituents. researchgate.net Detailed kinetic studies on this compound would be necessary to fully elucidate the mechanisms of its reactions and the precise role of its bifunctional side chain.

Kinetic Studies of Key Transformation Steps

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For the formation of N-substituted amino alcohols like this compound, a key transformation is the N-alkylation of a primary or secondary amine with an alcohol or alkyl halide. A prevalent modern method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which allows for the use of alcohols as alkylating agents, with water being the only byproduct.

In this mechanism, the alcohol is first dehydrogenated by a metal catalyst to form an aldehyde. This aldehyde then reacts with the amine to form an imine intermediate, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. The rate-determining step in such catalytic cycles can vary depending on the specific catalyst, substrates, and reaction conditions.

For the N-alkylation of various anilines with alcohols, it has been proposed that with an iron-based catalyst, the activation of the C-H bond at the benzylic position of the alcohol is the rate-determining step. mdpi.com This highlights the importance of the catalyst and substrate structure in dictating the reaction kinetics.

While specific rate constants for the reaction of 2-aminobutan-1-ol (B80463) with 2-bromobenzyl alcohol are not readily found, data from analogous systems can provide valuable insights. The table below summarizes general findings from kinetic studies on related N-alkylation reactions.

Catalytic SystemReaction TypeProposed Rate-Determining StepKey Kinetic Findings
Iridium ComplexesN-alkylation of amines with alcoholsAmine decoordination and imine coordination researchgate.netacs.orgThe reaction is often zero-order in the alcohol and first-order in the catalyst.
Iron ComplexesN-alkylation of anilines with benzyl (B1604629) alcoholsC-H activation of the alcohol mdpi.comElectron-donating groups on the benzyl alcohol can accelerate the reaction.
Copper(II) Acetate (B1210297)N-alkylation of amino derivatives with primary alcoholsHydride transfer for imine reduction nih.govThe turnover frequency is dependent on the stability of the active catalyst and the energy of the hydride transfer transition state. nih.gov

Mechanistic Proposals for Asymmetric Transformations

The synthesis of enantiomerically pure amino alcohols is of significant interest in medicinal chemistry. Asymmetric transformations leading to compounds like this compound often involve either the use of a chiral substrate or a chiral catalyst.

One prominent strategy is the asymmetric reductive amination of a prochiral ketone with an amine, or an aldehyde with a chiral amine, in the presence of a chiral catalyst. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for such transformations. The mechanism of CPA-catalyzed reactions is often described by a bifunctional activation model, where the acidic proton of the phosphoric acid activates the imine electrophile via hydrogen bonding, while the basic phosphoryl oxygen interacts with the nucleophile (or a reducing agent). acs.orgnih.govnih.gov

Computational studies, particularly DFT calculations, have been instrumental in elucidating the transition states of these reactions. mdpi.comnih.govresearchgate.net These studies suggest that the enantioselectivity arises from the specific geometry of the transition state, which is dictated by the steric and electronic properties of the catalyst's chiral backbone and the substituents on the substrates. mdpi.com The chiral pocket created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other.

For instance, in the iridium-catalyzed asymmetric amination of racemic α-tertiary 1,2-diols, a dynamic kinetic resolution pathway has been proposed. This involves the formation of an imine intermediate, and the subsequent enantiodetermining step is the reduction of this imine. nih.gov

The table below outlines common mechanistic proposals for asymmetric syntheses of chiral amino alcohols and related compounds.

Catalytic SystemReaction TypeProposed Mechanism for StereocontrolKey Features of the Transition State Model
Chiral Phosphoric Acids (CPAs)Asymmetric Reductive AminationBifunctional activation of both electrophile and nucleophile acs.orgnih.govnih.govA well-defined chiral pocket created by the catalyst's backbone and substituents dictates the facial selectivity of the nucleophilic attack on the imine. mdpi.com
Iridium/Chiral Phosphoric AcidAsymmetric Amination via Borrowing HydrogenDynamic kinetic resolution involving enantiodetermining imine reduction nih.govThe chiral catalyst differentiates between the two enantiotopic faces of the imine intermediate during the hydride transfer step.
Palladium/Copper Co-catalysisAsymmetric Benzylic SubstitutionNucleophilic attack on a key η³-oxybenzyl-Pd intermediate nih.govThe stereochemical outcome is governed by the geometry of the palladium intermediate and the approach of the nucleophile, influenced by chiral ligands. nih.gov

Coordination Chemistry and Ligand Design Principles

Complexation Behavior of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol

The presence of nitrogen and oxygen donor atoms in this compound allows it to act as a bidentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes.

Chelation Modes and Metal Ion Coordination

The coordination sphere of the metal ion is completed by other ligands, which can influence the catalytic activity and selectivity of the complex. For instance, in ruthenium(II) complexes, other ligands such as arenes or phosphines are often present. The spatial arrangement of all ligands around the metal center is critical for creating a chiral environment that can effectively discriminate between enantiomeric transition states in a catalytic reaction.

Stability Constants and Thermodynamic Parameters of Metal Complexes

The stability of metal complexes formed with this compound is a key factor in their application. The stability constant (log K) is a quantitative measure of the affinity of the ligand for a metal ion in solution. While specific stability constants for this particular ligand are not widely reported, general trends for similar amino alcohol ligands with divalent transition metal ions like copper(II), nickel(II), and zinc(II) often follow the Irving-Williams series. This series predicts the relative stabilities of complexes, which generally increase across the first-row transition metals.

The thermodynamic parameters of complexation, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide further insight into the spontaneity and driving forces of the complex formation. For the chelation of amino alcohol ligands, the formation of a stable ring structure typically results in a favorable negative ΔG. The enthalpy change is often negative due to the formation of strong metal-ligand bonds, while the entropy change is usually positive due to the release of solvent molecules from the metal's coordination sphere upon chelation.

ParameterDescriptionGeneral Trend for Amino Alcohol Ligands
Stability Constant (log K) Equilibrium constant for the formation of the complex.Increases with the charge density of the metal ion.
Gibbs Free Energy (ΔG) Indicates the spontaneity of the complexation reaction.Generally negative, indicating a spontaneous process.
Enthalpy (ΔH) Heat change associated with the complexation reaction.Typically negative, indicating an exothermic process.
Entropy (ΔS) Change in disorder of the system upon complexation.Generally positive, driven by the chelate effect.

This table presents generalized trends for amino alcohol ligands based on available literature, as specific data for this compound is not extensively documented.

Application as Chiral Ligands in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable candidate for use as a ligand in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds.

Design Principles for Chiral P,N,O Type Ligands

Chiral ligands containing phosphorus, nitrogen, and oxygen (P,N,O) donor atoms are a versatile class of ligands in asymmetric catalysis. The design of these ligands is guided by several key principles to achieve high enantioselectivity. The combination of a "hard" nitrogen or oxygen donor with a "soft" phosphorus donor allows for fine-tuning of the electronic properties of the metal center.

The steric bulk of the substituents on the ligand framework is crucial for creating a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively control the trajectory of the approaching substrate, favoring one enantiomeric pathway over the other. The backbone of the ligand, in this case, the butanol moiety, provides a rigid scaffold that helps to maintain the desired geometry of the catalytic complex during the reaction cycle.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing chiral amino alcohol ligands have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.com In these reactions, a hydrogen atom is transferred from a hydrogen donor, such as isopropanol (B130326), to the substrate. The chiral ligand ensures that this transfer occurs with high enantioselectivity, leading to the formation of a single enantiomer of the corresponding alcohol or amine.

While specific studies employing this compound in this reaction are not prominent in the literature, related chiral β-amino alcohols have been successfully used. mdpi.com The general mechanism involves the formation of a ruthenium hydride species, where the chiral ligand creates a stereochemically defined environment that dictates the facial selectivity of the hydride transfer to the prochiral substrate. The inherent rigidity of ligands similar to this compound is considered important for achieving high enantioselectivities in these transformations. mdpi.com

Copper-Catalyzed Conjugate Additions

Copper-catalyzed asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. nih.gov Chiral ligands play a pivotal role in these reactions by controlling the stereochemical outcome. Amino alcohol-derived ligands can be utilized in these systems, where they coordinate to the copper center and create a chiral environment.

In a typical reaction, an organometallic reagent adds to the β-position of an α,β-unsaturated compound. The chiral copper complex facilitates this addition and directs the incoming nucleophile to one of the two enantiotopic faces of the substrate. Although the use of this compound in this context is not extensively reported, the structural features of this ligand are well-suited for such applications. The bidentate N,O-chelation would create a chiral pocket around the copper ion, influencing the stereoselectivity of the nucleophilic attack.

Iridium-Catalyzed Allylic Substitutions

Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool for the construction of chiral carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically exhibit high regioselectivity, favoring the formation of branched products, and high enantioselectivity when a chiral ligand is employed. google.comfrontiersin.org The ligand plays a crucial role in the stereochemical outcome of the reaction by influencing the facial selectivity of the nucleophilic attack on the η³-allyl-iridium intermediate.

The compound this compound possesses the key structural elements of a successful ligand for this transformation. As a bidentate N,O-ligand, it can coordinate to the iridium center through the nitrogen of the secondary amine and the oxygen of the primary alcohol, forming a stable five-membered chelate ring. The chirality at the C2 position of the butanol backbone is expected to create a chiral pocket around the metal center, thereby directing the incoming nucleophile to one face of the allylic substrate.

In a hypothetical iridium-catalyzed allylic amination reaction between cinnamyl acetate (B1210297) and benzylamine, the use of (S)-2-{[(2-Bromophenyl)methyl]amino}butan-1-ol as a ligand could lead to the formation of the chiral branched product with high enantiomeric excess (ee). The steric bulk provided by the 2-bromobenzyl group on the nitrogen atom would likely play a significant role in differentiating the two enantiotopic faces of the π-allyl intermediate, thus enhancing stereoselectivity.

Table 1: Hypothetical Results for Iridium-Catalyzed Allylic Amination

EntryNucleophileLigandYield (%)Enantiomeric Excess (ee, %)
1Benzylamine(S)-2-{[(2-Bromophenyl)methyl]amino}butan-1-ol9295 (R)
2Aniline (B41778)(S)-2-{[(2-Bromophenyl)methyl]amino}butan-1-ol8891 (R)
3Morpholine(S)-2-{[(2-Bromophenyl)methyl]amino}butan-1-ol9589 (R)
This data is illustrative and based on typical results for similar catalytic systems.

Biomimetic Oxidation Catalysis

Biomimetic oxidation catalysis seeks to replicate the highly efficient and selective oxidation reactions observed in biological systems, which are often mediated by metalloenzymes. google.com These reactions typically proceed under mild conditions, utilizing environmentally benign oxidants like hydrogen peroxide or molecular oxygen. google.com The design of ligands that can stabilize high-valent metal-oxo species and control their reactivity is central to the development of effective biomimetic catalysts.

A metal complex of this compound could potentially serve as a biomimetic oxidation catalyst. For instance, a manganese or iron complex of this ligand might mimic the function of non-heme iron-dependent oxygenases. The N,O-chelation from the ligand would provide a stable coordination environment for the metal center, while the chiral backbone could induce enantioselectivity in the oxidation of prochiral substrates.

One potential application is the asymmetric oxidation of sulfides to sulfoxides, a transformation of significant importance in the pharmaceutical industry. In a hypothetical reaction, a catalyst generated in situ from a suitable metal precursor and this compound could catalyze the oxidation of thioanisole (B89551) using hydrogen peroxide as the terminal oxidant, yielding the corresponding chiral sulfoxide.

Table 2: Hypothetical Results for Biomimetic Sulfide Oxidation

EntrySubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Thioanisole[Fe(acac)₃] / (S)-Ligand8590 (S)
2Methyl phenyl sulfide[Mn(OTf)₂] / (S)-Ligand8288 (S)
3p-Tolyl methyl sulfide[Fe(acac)₃] / (S)-Ligand8992 (S)
(S)-Ligand refers to (S)-2-{[(2-Bromophenyl)methyl]amino}butan-1-ol. This data is illustrative.

Influence of Ligand Structure on Catalytic Performance and Stereoselectivity

The catalytic performance and stereoselectivity imparted by a ligand are directly related to its structural and electronic properties. In the case of this compound, several features are expected to be influential:

Chiral Backbone: The (S) or (R) configuration at the C2 position of the 2-aminobutanol core is the primary source of chirality. This stereocenter dictates the conformation of the five-membered chelate ring upon coordination to a metal, which in turn creates the chiral environment responsible for enantioselection.

N-Substituent: The N-(2-bromobenzyl) group is a critical component for modulating the steric and electronic properties of the ligand. The bulky nature of this group can create a well-defined chiral pocket, enhancing stereochemical communication between the catalyst and the substrate. The presence of the electron-withdrawing bromine atom at the ortho position of the phenyl ring can influence the electron density at the nitrogen atom, thereby affecting the Lewis basicity of the ligand and the reactivity of the metal center.

Flexibility and Conformation: The conformational flexibility of the ligand, particularly the rotation around the C-N and C-C bonds, will influence the stability of the catalytically active species. The formation of a rigid and well-defined catalyst structure is often key to achieving high levels of stereoselectivity.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the types and numbers of protons and carbons in unique chemical environments. For a molecule with the complexity of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol, 1D spectra provide essential but often overlapping data that requires two-dimensional (2D) techniques for complete assignment. youtube.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons of the butanol backbone, and exchangeable protons from the amine and hydroxyl groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the bromine-substituted aromatic carbon.

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: Data is hypothetical and based on typical chemical shift values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

LabelAtomPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-HAromatic Protons7.10 - 7.60m4H
a-CH₂- (Benzylic)3.95s2H
b-NH-2.50 (broad)s1H
c-CH-2.85m1H
d-CH₂- (Ethyl)1.55m2H
e-CH₃0.95t3H
f-CH₂OH3.70m2H
g-OH2.10 (broad)s1H

2D NMR Spectroscopy: To resolve ambiguities from 1D spectra, a series of 2D NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). youtube.com For this compound, COSY would establish the connectivity within the butan-1-ol fragment by showing correlations between H-c and H-d, H-d and H-e, and H-c and H-f.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the entire molecular structure. For instance, correlations would be expected between the benzylic protons (H-a) and the aromatic carbons, as well as the carbon of the chiral center (C-c), definitively linking the bromophenylmethyl group to the butanolamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This technique is critical for determining the molecule's preferred three-dimensional conformation in solution. For example, a NOESY cross-peak between the benzylic protons (H-a) and the methine proton (H-c) would indicate a specific spatial arrangement. researchgate.net

Dynamic NMR Spectroscopy for Conformational Analysis

Molecules are not static; they undergo various dynamic processes, such as bond rotations and conformational changes. copernicus.org Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at different temperatures, can provide insight into these processes. researchgate.net For this compound, restricted rotation around the C-N bond could lead to the existence of different conformers (rotamers) that may interconvert on the NMR timescale. At room temperature, this might result in broadened NMR signals. By lowering the temperature, the interconversion can be slowed, potentially allowing for the observation of distinct signals for each conformer, enabling the study of the molecule's conformational dynamics and the energy barriers between different states. copernicus.org

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the second carbon of the butanol chain. This means the compound can exist as a pair of non-superimposable mirror images (enantiomers). While enantiomers have identical NMR spectra under normal conditions, the use of chiral NMR shift reagents can differentiate them. libretexts.org These reagents, typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Samarium), are themselves chiral and can form transient diastereomeric complexes with the enantiomers of the analyte. tcichemicals.comnih.gov This interaction induces different chemical shifts for the corresponding protons in the R and S enantiomers, causing their signals to split in the ¹H NMR spectrum. harvard.edu The ratio of the integrated areas of these separated peaks can then be used to accurately determine the enantiomeric excess (ee) of a sample. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound (C₁₁H₁₆BrNO), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. The presence of bromine is readily identified by its characteristic isotopic signature; bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 Da, which is a definitive marker for a monobrominated compound. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

Ion FormulaIsotope CompositionCalculated m/z
[C₁₁H₁₇⁷⁹BrNO]⁺C₁₁H₁₇⁷⁹BrN¹⁶O274.0548
[C₁₁H₁₇⁸¹BrNO]⁺C₁₁H₁₇⁸¹BrN¹⁶O276.0528

Fragmentation Pathways and Structural Elucidation by MS/MS

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecular structure. nih.gov The fragmentation of this compound would likely proceed through several characteristic pathways. libretexts.orgnih.gov

Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could result in the loss of an ethyl radical (•CH₂CH₃) or the butanol side chain.

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the formation of a stable bromotropylium ion or a benzyl (B1604629) cation at m/z 169/171.

Loss of Water: Dehydration involving the hydroxyl group can lead to a fragment ion corresponding to [M+H-H₂O]⁺.

Loss of CH₂OH: Cleavage of the bond between C2 and the hydroxymethyl group would result in the loss of a neutral formaldehyde (B43269) molecule.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule. researchgate.net

Interactive Data Table: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 274.05/276.05)

Fragment m/z (⁷⁹Br/⁸¹Br)Proposed Lost NeutralProposed Fragment Structure
256.04 / 258.04H₂OIon resulting from dehydration
243.02 / 245.02CH₂OHIon from loss of the hydroxymethyl group
169.98 / 171.98C₄H₁₀NOBromotropylium ion [C₇H₆Br]⁺
182.07 / 184.07C₇H₆BrProtonated aminobutanol (B45853) fragment [C₄H₁₂NO]⁺

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, it allows for the identification of specific functional groups and provides a molecular fingerprint.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the hydroxyl group, the secondary amine, the alkyl chain, and the substituted aromatic ring.

The most prominent features in the spectrum would be the stretching vibrations of the O-H and N-H bonds, typically appearing in the 3200-3600 cm⁻¹ region. upi.eduglobalresearchonline.net The O-H stretch from the alcohol group is expected to be a strong, broad band due to intermolecular hydrogen bonding. upi.edu The N-H stretch of the secondary amine will likely appear as a weaker, sharper band in the same region. globalresearchonline.net

The C-H stretching vibrations of the aliphatic (butan-1-ol) and benzylic (-CH₂-) groups are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations from the bromophenyl ring would appear slightly higher, between 3000 and 3100 cm⁻¹. globalresearchonline.net

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information. Aromatic C=C stretching vibrations from the 1,2-disubstituted benzene (B151609) ring are expected to produce several bands between 1450 and 1600 cm⁻¹. instanano.com The C-O stretching of the primary alcohol and the C-N stretching of the secondary amine are predicted to be in the 1000-1260 cm⁻¹ range. globalresearchonline.net Finally, the C-Br stretching vibration would likely be observed at lower frequencies, typically between 500 and 690 cm⁻¹.

A summary of the predicted FTIR absorption bands is presented in the table below.

Predicted Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol3200 - 3550Strong, Broad
N-H StretchSecondary Amine3300 - 3500Medium, Sharp
C-H StretchAromatic3000 - 3100Medium to Weak
C-H StretchAliphatic (CH₃, CH₂, CH)2850 - 2970Medium to Strong
C=C StretchAromatic Ring1450 - 1600Medium to Weak
N-H BendSecondary Amine1500 - 1580Medium
C-H BendAliphatic1375 - 1470Medium
C-O StretchPrimary Alcohol1000 - 1075Strong
C-N StretchAliphatic Amine1020 - 1250Medium to Weak
C-H Out-of-Plane Bend1,2-disubstituted Benzene735 - 775Strong
C-Br StretchAryl Halide500 - 690Medium to Strong

This table is a prediction based on characteristic vibrational frequencies of functional groups and data from analogous molecules.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying non-polar or symmetric bonds.

The aromatic ring vibrations, especially the symmetric "ring breathing" mode of the bromophenyl group, are expected to produce a strong and sharp signal, typically around 1000 cm⁻¹. dtic.milresearchgate.net The C-Br stretch is also expected to be Raman active. nih.gov In contrast to their strong absorption in FTIR, the O-H and N-H stretching vibrations in amino alcohols often yield weaker and broader signals in Raman spectra. arxiv.orgarxiv.org However, substitutions on the nitrogen atom can enhance intramolecular hydrogen bonding, leading to a red-shift in the O-H stretching frequency that can be monitored by Raman spectroscopy. arxiv.orgarxiv.org Aliphatic C-H stretching and bending modes will also be present in the spectrum. uoa.gr

Raman spectroscopy is a valuable tool for studying molecular structure in both solid and solution phases and can provide insights into intermolecular interactions and conformational changes. researchgate.netnih.gov

Predicted Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
C-H StretchAromatic3050 - 3070Medium
C-H StretchAliphatic2850 - 2970Strong
C=C StretchAromatic Ring1570 - 1590Strong
Ring BreathingAromatic Ring~1000Strong, Sharp
C-N StretchAliphatic Amine1020 - 1250Medium
C-Br StretchAryl Halide500 - 690Strong

This table is a prediction based on characteristic Raman shifts of functional groups and data from analogous molecules.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov An SC-XRD analysis of this compound would provide unambiguous information on its absolute configuration, solid-state conformation, and the intricate network of intermolecular interactions that stabilize the crystal lattice. Although a specific crystal structure for this compound is not publicly available, the principles of the analysis and the expected findings can be detailed.

The structure of this compound contains a stereogenic center at the second carbon atom of the butanol chain (the carbon bonded to the amino group, the ethyl group, the hydroxymethyl group, and a hydrogen atom). Therefore, the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

SC-XRD is the most powerful method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This is achieved by measuring the effects of anomalous dispersion, a phenomenon where X-rays are scattered with a phase shift by electrons, especially those in heavier atoms. researchgate.netthieme-connect.de The presence of the bromine atom (a relatively heavy atom) in the structure is highly advantageous, as it produces a significant anomalous scattering signal. researchgate.net By carefully measuring the intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute structure can be determined. researchgate.net The result is typically expressed as the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure, thus providing an unambiguous assignment of the R or S configuration. researchgate.net

The crystal packing is dictated by a variety of non-covalent intermolecular interactions. The functional groups in this compound are capable of forming a robust network of these interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the secondary amine (-NH-) group can act as both a donor and an acceptor. nih.govresearchgate.net The oxygen atom of the hydroxyl group and the nitrogen atom of the amine are also effective hydrogen bond acceptors. nih.govacs.org A detailed crystallographic study would likely reveal a complex hydrogen-bonding network, potentially involving O-H···N, N-H···O, or O-H···O interactions, linking molecules into chains, layers, or a three-dimensional architecture. dntb.gov.uacore.ac.uk

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This occurs because the electron distribution around the covalently bonded bromine is anisotropic, creating a region of positive electrostatic potential (a σ-hole) opposite the C-Br bond. nih.gov This σ-hole can engage in an attractive, directional interaction with a nucleophilic atom, such as the oxygen of a hydroxyl group or the nitrogen of an amine from a neighboring molecule (C-Br···O or C-Br···N). researchgate.netresearchgate.net These interactions can be a significant force in directing the crystal packing. nih.gov

Unlike in solution where molecules are conformationally flexible, molecules in a crystal are typically locked into a single, low-energy conformation. SC-XRD precisely determines the coordinates of every atom, allowing for a detailed analysis of this solid-state conformation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol. These methods offer a detailed perspective on its electronic structure and the distribution of electron density, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of molecules like this compound. By focusing on the electron density, DFT calculations provide a balance between accuracy and computational cost, making it possible to predict a variety of molecular properties with high reliability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals is primarily located around the bromophenyl ring and the nitrogen atom, indicating these are the most probable sites for electronic interactions.

Table 1: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Note: These values are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact molecule is not publicly available.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen, oxygen, and bromine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the one attached to the hydroxyl group and the amine, suggesting these are favorable sites for nucleophilic attack.

Ab Initio Methods for Geometric Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for the precise optimization of the molecular geometry and the calculation of its total energy. These calculations help to determine the most stable three-dimensional arrangement of the atoms in this compound. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure.

Table 2: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond LengthC-Br1.90 Å
Bond LengthC-N1.47 Å
Bond LengthC-O1.43 Å
Bond AngleC-N-C112.5°
Dihedral AngleC-C-N-C178.2°

Note: These values are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact molecule is not publicly available.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanol and methylamino side chains in this compound allows for multiple possible conformations. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities. By systematically rotating the single bonds, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of local energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. This analysis is crucial for understanding how the molecule's shape can influence its biological activity and chemical reactivity.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry provides powerful tools to simulate reaction mechanisms and analyze the fleeting structures of transition states. For a molecule like this compound, these simulations could elucidate pathways for its synthesis, degradation, or interaction with biological targets.

Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction. This process involves identifying the lowest energy pathways from reactants to products. Key to this is the location and characterization of transition states—the highest energy points along the reaction coordinate.

Table 1: Hypothetical Parameters for a Transition State Analysis

ParameterDescriptionHypothetical Value
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Not Available
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy between the reactants and the transition state.Not Available
Key Bond Distances in Transition StateThe lengths of bonds that are breaking or forming in the transition state.Not Available
Vibrational FrequenciesImaginary frequencies calculated for the transition state, confirming it as a true saddle point on the potential energy surface.Not Available

Note: The data in this table is illustrative of the types of parameters obtained from transition state analysis and does not represent actual calculated values for this compound.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties through computational methods is a significant area of materials science research. Organic molecules, particularly those with donor-acceptor functionalities and extended π-systems, can exhibit substantial NLO responses, making them candidates for applications in optoelectronics and photonics.

For this compound, computational analysis would typically involve calculating molecular polarizabilities and hyperpolarizabilities. These calculations are often performed using DFT or time-dependent DFT (TD-DFT) methods. The presence of the bromophenyl group (an electron-withdrawing group) and the amino alcohol moiety (potentially electron-donating) could suggest some NLO potential, though without specific calculations, this remains speculative.

Table 2: Key Parameters in NLO Properties Prediction

ParameterSymbolDescriptionPredicted Value
Dipole MomentµA measure of the separation of positive and negative electrical charges within the molecule.Not Available
Linear PolarizabilityαThe measure of the molecule's ability to form an induced dipole moment in an applied electric field.Not Available
First HyperpolarizabilityβA measure of the second-order NLO response of the molecule.Not Available
Second HyperpolarizabilityγA measure of the third-order NLO response of the molecule.Not Available

Note: This table outlines the essential parameters investigated in the computational prediction of NLO properties. No calculated values for this compound are available.

Correlation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated properties with those measured through laboratory techniques.

For instance, theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and vibrational modes. Similarly, calculated electronic transition energies can be compared with UV-Visible spectroscopic data. In the context of reaction mechanisms, predicted reaction kinetics and product distributions can be tested against experimental reaction monitoring.

Without experimental data or computational studies for this compound, a direct correlation is not possible at this time. The scientific process would necessitate both theoretical predictions and empirical measurements to build a comprehensive understanding of this compound's chemical behavior.

Advanced Applications in Materials Science and Industrial Catalysis

Role in Specialty Chemical Synthesis

While 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is commercially available as a research chemical, suggesting its use as a building block in synthesis, specific examples of its application in the construction of complex molecules or as a precursor to advanced reagents are not documented in peer-reviewed literature.

Chiral Building Block for Complex Molecule Construction

No specific studies demonstrating the use of This compound as a chiral building block have been identified. In principle, chiral amino alcohols are valuable synthons in asymmetric synthesis, utilized for the creation of enantiomerically pure pharmaceuticals and other complex organic molecules. The stereocenter at the second carbon of the butanol chain in this molecule could theoretically be used to impart chirality in multi-step syntheses.

Precursor for Advanced Organic Reagents and Intermediates

There is no available research detailing the conversion of This compound into advanced organic reagents or specialized intermediates. The presence of a secondary amine, a primary alcohol, and an aryl bromide offers multiple sites for further chemical modification. For instance, the alcohol could be oxidized or converted to a leaving group, the amine could be acylated or used in coupling reactions, and the aryl bromide could participate in palladium-catalyzed cross-coupling reactions. However, specific instances of these transformations and the applications of the resulting products are not reported.

Applications in Polymer Science and Engineering

A thorough search of the literature did not yield any studies on the application of This compound in polymer science and engineering.

Monomer or Additive for Functional Polymer Development

There is no evidence to suggest that This compound has been used as a monomer or an additive in the development of functional polymers. Bifunctional molecules containing both alcohol and amine groups can potentially act as monomers in the synthesis of polyurethanes or polyamides. The bromophenyl group could also be a site for post-polymerization modification. However, no such polymers derived from this specific compound have been described.

Modifiers for Surface Chemistry

No research has been found that describes the use of This compound as a surface chemistry modifier. Amino alcohols, in general, can be used to modify surfaces to alter properties like hydrophilicity, biocompatibility, or to provide anchor points for further functionalization. The amino and hydroxyl groups could facilitate attachment to a variety of substrates, but the application of this particular compound for such purposes has not been documented.

Catalytic Systems and Process Enhancements

There are no documented instances of This compound being employed in catalytic systems, either as a catalyst itself, a ligand for a metal catalyst, or as an agent for process enhancement. Chiral amino alcohols are a well-known class of ligands for asymmetric catalysis, particularly in reactions such as the addition of organozinc reagents to aldehydes. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. Despite this general potential, the catalytic activity of this specific compound or its metallic complexes has not been reported in the scientific literature.

Flow Chemistry Applications for Improved Reaction Yields and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgmdpi.com Chiral β-amino alcohols, as a class of compounds, are crucial intermediates in the production of many active pharmaceutical ingredients (APIs). nih.govresearchgate.net The application of flow chemistry to reactions involving compounds like this compound is driven by the need for highly optimized and reproducible synthetic processes.

In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which is often the case in the synthesis and derivatization of complex molecules. For the synthesis of chiral intermediates, flow chemistry can lead to improved yields and higher purity by minimizing side reactions and degradation. acs.org

One of the key strategies in flow chemistry is the use of immobilized catalysts or reagents within packed-bed reactors. mdpi.com For a compound like this compound, this could involve its use as a precursor to a chiral catalyst that is then immobilized on a solid support. This approach simplifies product purification, as the catalyst remains in the reactor, and allows for the continuous production of the desired chiral molecule over extended periods.

Illustrative Data on Flow Chemistry Optimization:

The following interactive table showcases typical improvements observed when transitioning a generic reaction involving a chiral amino alcohol from batch to continuous flow processing. While specific data for this compound is not publicly available, these values represent plausible outcomes based on studies of analogous compounds.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time 12 hours30 minutes
Yield (%) 7595
Purity (%) 9099
Operating Temperature 80°C120°C (superheated)
Safety Profile Moderate (exotherm risk)High (excellent heat transfer)

This data is illustrative and based on general findings in flow chemistry for the synthesis of chiral intermediates.

The enhanced performance in flow systems is attributed to superior mass and heat transfer, which allows for more aggressive reaction conditions to be safely employed, thereby accelerating reaction rates and improving selectivity. mdpi.com

Exploration of Enantioselective Transformations

The core value of a chiral molecule like this compound lies in its potential to induce asymmetry in chemical reactions. Chiral β-amino alcohols are well-established as highly effective ligands and auxiliaries in a wide array of enantioselective transformations. acs.org These transformations are critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a specific enantiomer.

The structural motif of this compound, featuring a nitrogen and an oxygen atom in a 1,2-relationship, allows it to form stable chelate complexes with metal centers. When used as a chiral ligand in a metal-catalyzed reaction, the stereochemistry of the amino alcohol can direct the approach of a substrate to the metal, leading to the preferential formation of one enantiomer of the product.

Key areas of exploration for this compound in enantioselective catalysis include:

Asymmetric Transfer Hydrogenation: Chiral amino alcohol ligands are known to be effective in the ruthenium-catalyzed transfer hydrogenation of ketones, producing chiral secondary alcohols with high enantioselectivity. researchgate.net The ligand derived from this compound could be evaluated in this context.

Asymmetric Addition of Organozinc Reagents: The addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral amino alcohol ligands. nih.gov The resulting chiral secondary alcohols are valuable synthetic intermediates.

Asymmetric Henry (Nitroaldol) Reaction: The formation of chiral β-nitro alcohols through the Henry reaction is another important transformation where chiral amino alcohol-metal complexes have been successfully employed as catalysts. mdpi.comresearchgate.net These products can be further converted to chiral β-amino alcohols. mdpi.com

Illustrative Enantioselective Performance Data:

The following interactive table provides representative data for the performance of chiral β-amino alcohol ligands in common enantioselective reactions. These values indicate the potential efficacy of this compound as a chiral ligand.

Reaction TypeSubstrateProductEnantiomeric Excess (ee %)
Asymmetric Transfer Hydrogenation Acetophenone1-Phenylethanol95
Diethylzinc Addition Benzaldehyde1-Phenyl-1-propanol98
Asymmetric Henry Reaction 4-Nitrobenzaldehyde(R)-1-(4-nitrophenyl)-2-nitroethanol92

This data is illustrative and based on published results for structurally similar chiral amino alcohol ligands. researchgate.netnih.govmdpi.com

The presence of the 2-bromophenyl group in this compound can introduce specific steric and electronic effects that may fine-tune the catalytic activity and enantioselectivity of its metal complexes. Further research would be necessary to fully elucidate its catalytic potential and optimize reaction conditions for specific transformations. The immobilization of such chiral ligands onto supports, such as polystyrene resins or magnetic nanoparticles, is also a promising strategy for creating recyclable catalysts for both batch and flow applications. nih.govacs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For a molecule like 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol, future research will likely focus on developing synthetic routes that are more environmentally benign and atom-economical than traditional methods.

Biocatalysis and Chemoenzymatic Synthesis: One of the most promising avenues is the use of enzymes to catalyze key steps in the synthesis. For instance, a "green" biosynthesis route for chiral 2-amino-1-butanol, a core component of the target molecule, has been proposed using a multi-enzyme cascade starting from the inexpensive raw material 1,2-butanediol. google.com This approach involves an alcohol dehydrogenase or carbonyl reductase for the first step and an amino acid dehydrogenase or transaminase for the second, generating the chiral amine. google.com Such chemoenzymatic strategies could be adapted for the synthesis of this compound, potentially offering high enantioselectivity and reducing the need for harsh reagents and protecting groups. researchgate.netnih.govx-mol.net The direct amination of alcohols using ammonia (B1221849), a process that can be catalyzed by nickel, also represents a sustainable pathway to primary amines that could be further elaborated. nih.gov

Catalytic N-Alkylation using the Borrowing Hydrogen Methodology: The formation of the N-benzyl bond is another critical step. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for the N-alkylation of amines with alcohols. uclm.esacs.org This process, often catalyzed by transition metals like iridium or iron, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. uclm.esacs.org Future research could focus on developing catalysts that can efficiently couple 2-aminobutan-1-ol (B80463) with 2-bromobenzyl alcohol via this sustainable pathway.

Visible-Light Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of chemical transformations. A recent development has shown the synthesis of 1,2-amino alcohols through the decarboxylative coupling of amino acid-derived α-amino radicals with carbonyl compounds in water, driven by a visible-light photocatalyst. rsc.org Exploring similar photoredox strategies for the synthesis or functionalization of this compound could lead to novel and more sustainable synthetic routes.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical synthesis is planned and executed. For a target molecule like this compound, AI can play a significant role in accelerating the discovery and optimization of its synthesis.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by breaking it down into simpler, commercially available precursors. These algorithms learn from vast databases of chemical reactions and can suggest both known and novel disconnections, potentially uncovering more efficient routes than those devised by human chemists alone.

Reaction Condition Optimization: Once a synthetic route is proposed, ML models can be used to predict the optimal reaction conditions, such as catalyst, solvent, temperature, and reaction time. For the key C-N bond formation step, ML algorithms, like random forest models, have been successfully used to predict the performance of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. Such models can help to select the best catalyst and conditions to maximize the yield of this compound while minimizing side products.

Predictive Models for Enantioselectivity: Given the chiral nature of the target molecule, predicting the enantioselectivity of a reaction is crucial. ML models can be trained on datasets of asymmetric reactions to predict the enantiomeric excess (ee) for a given catalyst and substrate. This predictive capability would be invaluable in selecting or designing a chiral catalyst for the synthesis of a specific enantiomer of this compound.

Exploration of New Catalytic Applications and Material Science Interfaces

The structural features of this compound, particularly the chiral amino alcohol and the bromophenyl moieties, suggest its potential as a ligand in asymmetric catalysis and as a building block in materials science.

Chiral Ligand in Asymmetric Catalysis: Chiral β-amino alcohols are a well-established class of ligands for a variety of asymmetric transformations, including the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. researchgate.netmdpi.comscilit.com The presence of the 2-bromophenyl group in this compound could introduce unique steric and electronic properties to a metal complex, potentially leading to novel reactivity and selectivity. Future research could involve synthesizing metal complexes of this ligand and screening their catalytic activity in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes or the enantioselective reduction of prochiral ketones. researchgate.netscilit.com

Precursor for Organocatalysts: Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric Michael additions. nih.govelsevierpure.comresearchgate.net The structural framework of this compound could serve as a scaffold for the development of new chiral organocatalysts. The amino and hydroxyl groups can act as key functional sites for activating substrates through hydrogen bonding and enamine formation. nih.gov

Role in Material Science: The bromophenyl group offers a handle for further functionalization through cross-coupling reactions, making this compound a potential building block for more complex molecules and materials. Brominated phenyl compounds are used in the synthesis of pharmaceuticals and materials with specific properties. ontosight.ainih.govresearchgate.netscience.gov For example, it could be incorporated into polymers or attached to surfaces to create chiral stationary phases for chromatography or heterogeneous catalysts.

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the process. Advanced, in-situ spectroscopic techniques are powerful tools for studying reaction kinetics and identifying transient intermediates. wikipedia.org

In-situ FTIR and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of a reaction in real-time without the need for sampling. mt.comresearchgate.netyoutube.comyoutube.commdpi.com For the synthesis of this compound, these techniques could track the concentration of reactants, products, and key intermediates, providing valuable kinetic data. rsc.orgnumberanalytics.com For example, in a borrowing hydrogen N-alkylation reaction, in-situ FTIR could potentially detect the formation of the transient imine intermediate. youtube.com

Operando Spectroscopy: Operando spectroscopy takes this a step further by combining spectroscopic measurements with simultaneous catalytic performance data under actual reaction conditions. wikipedia.orgnumberanalytics.commdpi.com This powerful methodology could be applied to study the catalytic cycle of a transition metal-catalyzed synthesis of the target molecule. By correlating changes in the catalyst's structure with the reaction rate and selectivity, researchers can gain a detailed understanding of the catalyst's active state and deactivation pathways. mdpi.com

Design of Next-Generation Chiral Ligands for Enhanced Efficiency and Selectivity

The structure of this compound itself can serve as a starting point for the rational design of new and more effective chiral ligands.

Computational Ligand Design: Computational chemistry can be used to model the interaction of ligands based on the this compound scaffold with various metal centers and substrates. By calculating the energies of different transition states, it is possible to predict which ligand modifications would lead to higher enantioselectivity in a given reaction. This in silico approach can significantly reduce the amount of experimental work required to develop new catalysts.

High-Throughput Screening: High-throughput screening (HTS) allows for the rapid synthesis and evaluation of large libraries of related ligands. nih.govnih.govacs.orgsigmaaldrich.comrsc.org A library of derivatives of this compound, with variations in the substituents on the phenyl ring or the alkyl chain of the butanol moiety, could be synthesized and screened in parallel for their performance in a target asymmetric reaction. This approach accelerates the discovery of new ligands with improved catalytic properties. nih.govnih.govrsc.org

Modular Ligand Synthesis: The synthesis of ligands with easily tunable components is a key strategy in modern catalyst development. The structure of this compound lends itself to a modular approach, where the aminobutanol (B45853) core, the benzyl (B1604629) group, and the bromo-substituent can be independently varied to create a diverse set of ligands. This modularity facilitates the systematic optimization of the ligand structure for a specific catalytic application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-bromobenzaldehyde and 2-amino-1-butanol under hydrogenation conditions using catalysts like palladium on carbon (Pd/C). Alternatively, nucleophilic substitution of 2-bromobenzyl bromide with 2-amino-1-butanol in a polar aprotic solvent (e.g., DMF) at 60–80°C may be employed. Optimization involves adjusting reaction time, temperature, and catalyst loading. Monitoring via TLC or HPLC ensures completion .

Q. How can NMR spectroscopy distinguish structural isomers or confirm stereochemistry in this compound?

  • Methodological Answer : 1H^1 \text{H} NMR can identify isomers by analyzing splitting patterns. For example, the benzylic proton adjacent to the bromine atom in the 2-bromophenyl group shows a distinct downfield shift (δ 7.2–7.8 ppm). The amine proton (NH) appears as a broad singlet (~δ 1.5–2.5 ppm), while the hydroxyl proton (OH) may be observed as a broad peak at δ 3.0–4.0 ppm. 13C^{13} \text{C} NMR confirms the quaternary carbon attached to bromine (δ 120–130 ppm). Chiral chromatography or optical rotation measurements resolve stereoisomers .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of brominated vapors. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in a cool, dry place away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Emergency eye wash stations and showers must be accessible .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., residual solvents in 2-bromobenzyl bromide) or variable catalyst activity. Conduct GC-MS or HPLC to identify byproducts (e.g., dehalogenated products or dimerization artifacts). Optimize purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Replicate reactions under controlled humidity and inert atmospheres to minimize variability .

Q. What analytical techniques are most effective for confirming molecular structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates the molecular formula (C11H15BrNO\text{C}_{11}\text{H}_{15}\text{BrNO}). FT-IR confirms functional groups (N-H stretch: ~3350 cm1^{-1}, C-Br: ~560 cm1^{-1}). Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold. X-ray crystallography provides definitive structural confirmation if single crystals are obtained .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the ortho position activates the phenyl ring for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. However, steric hindrance from the adjacent methyleneamino group may reduce reaction rates. Use Pd(OAc)2_2 with SPhos ligand in toluene/water at 80°C to enhance efficiency. Monitor for debromination side reactions via 1H^1 \text{H} NMR .

Q. What strategies address solubility challenges in aqueous buffers during pharmacological assays?

  • Methodological Answer : The compound’s logP (~2.1) suggests limited water solubility. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) confirms colloidal stability. Alternatively, synthesize water-soluble prodrugs by modifying the hydroxyl group with phosphate esters .

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